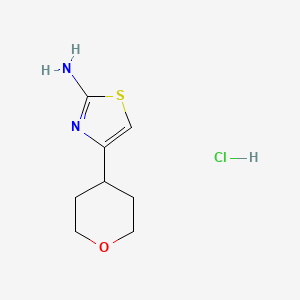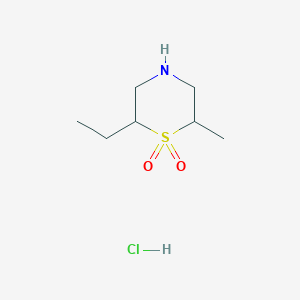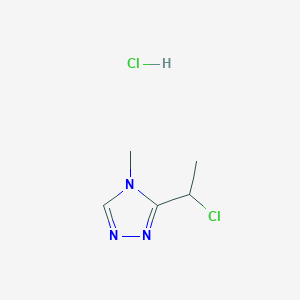![molecular formula C13H20F2N2O3 B1435703 tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate CAS No. 1373502-80-7](/img/structure/B1435703.png)
tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Decomposition and Environmental Applications
Decomposition of Methyl Tert-Butyl Ether by Adding Hydrogen in a Cold Plasma Reactor
- This study discusses the application of radio frequency (RF) plasma reactors for decomposing air toxics, including methyl tert-butyl ether (MTBE), a compound related to tert-butyl compounds. The research demonstrates the feasibility of using RF plasma reactors for decomposing and converting MTBE, suggesting potential environmental remediation applications for similar tert-butyl compounds (Hsieh et al., 2011).
Environmental Occurrence, Fate, and Toxicity of Synthetic Phenolic Antioxidants
Synthetic Phenolic Antioxidants: A Review of Environmental Occurrence, Fate, Human Exposure, and Toxicity
- This review covers studies on synthetic phenolic antioxidants (SPAs), including tert-butyl-based compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), focusing on their environmental occurrence, fate, human exposure, and toxicity. Such insights could be relevant for assessing the environmental and health impacts of tert-butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate and similar compounds (Liu & Mabury, 2020).
Microbial Degradation and Environmental Fate
Microbial Degradation of Polyfluoroalkyl Chemicals in the Environment: A Review
- This paper reviews the microbial degradation of polyfluoroalkyl chemicals, highlighting the environmental fate and biodegradation pathways of these compounds. While focusing on polyfluoroalkyl chemicals, the review offers insights into potential biodegradation mechanisms that could apply to a wide range of compounds, including tert-butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate, especially in terms of environmental remediation efforts (Liu & Mejia Avendaño, 2013).
Advanced Material Synthesis
Applications of tert-Butanesulfinamide in the Synthesis of N-Heterocycles via Sulfinimines
- This review highlights the use of chiral tert-butanesulfinamide in the stereoselective synthesis of amines and their derivatives, focusing on its application in asymmetric N-heterocycle synthesis. The methodologies discussed offer a glimpse into the synthetic versatility of tert-butyl-based compounds in producing structurally diverse molecules for potential applications in pharmaceuticals and material science (Philip et al., 2020).
Safety And Hazards
According to the safety information available, this compound has been classified with the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin or hair: remove/take off immediately all contaminated clothing and wash it before reuse (P302+P352) .
Propiedades
IUPAC Name |
tert-butyl 7,7-difluoro-1-oxo-2,9-diazaspiro[4.5]decane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F2N2O3/c1-11(2,3)20-10(19)17-7-12(4-5-16-9(12)18)6-13(14,15)8-17/h4-8H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGABIOSBPKNEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCNC2=O)CC(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



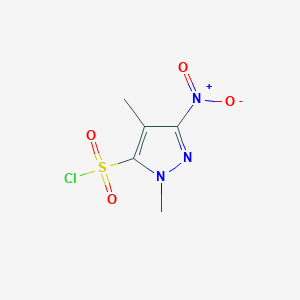
![2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride](/img/structure/B1435623.png)
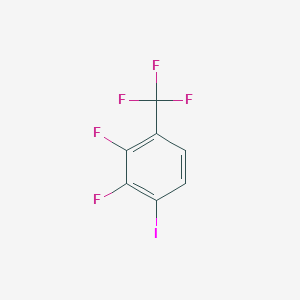
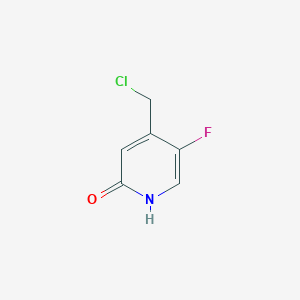
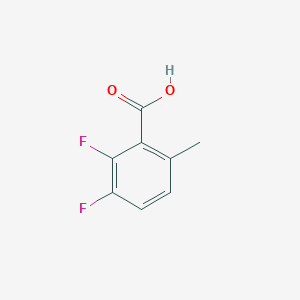
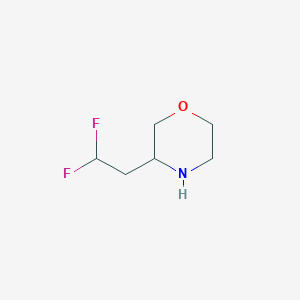
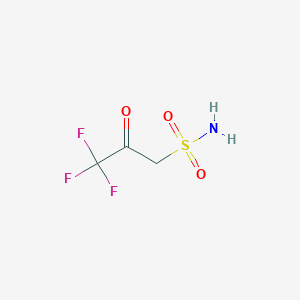
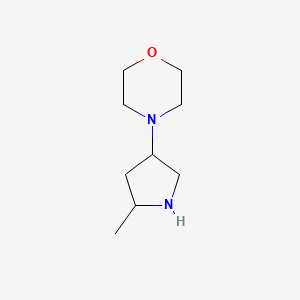
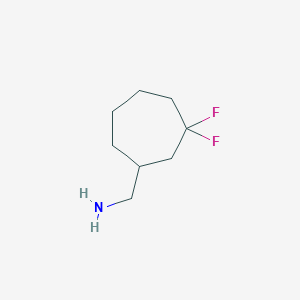
![1-{[(3,3-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one](/img/structure/B1435638.png)
![[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1435639.png)
